MRTX-1257

概要

説明

準備方法

MRTX-1257の合成は、置換テトラヒドロピリドピリミジンをコア構造として使用する構造に基づいた創薬デザインを伴います . 合成経路における主なステップは次のとおりです。

テトラヒドロピリドピリミジンコアの形成: これは、適切な前駆体を制御された条件下で環化させることを伴います。

官能基の導入: シアノメチル基と8-メチルナフチル基は、化合物の効力と選択性を向上させるために導入されます.

分子相互作用の最適化: KRAS G12Cタンパク質との相互作用を微調整するために、反復的な構造に基づいた最適化が行われます.

This compoundの工業的生産方法は広く文書化されていませんが、前臨床研究で確立された最適化された合成経路に従って大規模合成を行う可能性が高いです。

化学反応の分析

MRTX-1257は、いくつかの重要な化学反応を経ます。

共有結合形成: This compoundは、KRAS G12Cタンパク質の12番目のコドンのシステイン残基と共有結合を形成します.

スイッチ2ポケットへの結合: 化合物はKRASの「スイッチ2」ポケットに結合し、タンパク質を不活性なGDP結合状態に安定化させます.

これらの反応で使用される一般的な試薬と条件には、目的の共有結合と分子相互作用の形成を促進するための有機溶媒、制御された温度、および特定の触媒が含まれます。

科学研究への応用

This compoundは、いくつかの科学研究への応用があります。

科学的研究の応用

Radio-Sensitization

Recent studies have highlighted the ability of MRTX-1257 to enhance the effectiveness of radiotherapy in tumors harboring the KRAS G12C mutation.

Key Findings:

- In Vitro Studies: this compound demonstrated a dose-dependent radio-sensitizing effect on KRAS G12C+ cell lines. Specifically, in CT26 cell lines, treatment with this compound at concentrations of 20 nM and 50 nM significantly reduced cell survival rates post-radiation compared to controls (survival fractions at 4 Gy: 0.06 and 0.04 versus 0.23) .

- In Vivo Studies: In syngeneic mouse models with CT26 KRAS G12C+ tumors, combining this compound with radiotherapy resulted in a cure rate of approximately 20%. The treatment also led to significant changes in the tumor immune microenvironment, including increased infiltration of CD4+ T cells and dendritic cells, alongside down-regulation of PD-L1 expression .

Combinatorial Therapies

This compound has shown promising results when used in combination with other therapeutic agents.

Synergistic Effects:

- Combination with SHP2 Inhibitors: In preclinical models, this compound exhibited synergistic effects when combined with SHP2 inhibitors like RMC-4550. This combination led to enhanced growth inhibition in various murine cancer models .

- Immune Checkpoint Blockade: Studies have indicated that combining this compound with anti-PD-1 therapies can improve survival outcomes in immunotherapy-sensitive models . This suggests that this compound not only targets cancer cells directly but also modulates the immune response against tumors.

Tumor Microenvironment Modulation

The impact of this compound on the tumor microenvironment (TME) has been a focal point of research.

Observations:

- TME Remodeling: Treatment with this compound has been shown to alter the cellular architecture within tumors. For instance, macrophages became more abundant and diffusely organized within treated tumors, while T cell infiltration was significantly enhanced . This indicates a shift towards a more favorable immune environment for anti-tumor responses.

- Vascular Normalization: The treatment also appeared to normalize tumor vasculature, which is crucial for effective drug delivery and overall tumor response to therapy .

Case Studies and Clinical Implications

The findings from various studies underscore the potential clinical applications of this compound:

作用機序

MRTX-1257は、KRAS G12C変異を選択的に阻害することでその効果を発揮します。 化合物は、KRASタンパク質の12番目のコドンのシステイン残基と共有結合を形成し、「スイッチ2」ポケットに結合します . これにより、タンパク質は不活性なGDP結合状態に安定化され、下流のシグナル伝達を阻止し、がん細胞の増殖を抑制します . 関与する分子標的と経路には、ERKリン酸化の阻害とKRAS駆動のシグナル伝達経路の抑制が含まれます .

類似化合物との比較

MRTX-1257は、ソトラシブ(AMG-510)やTNO-155などの他のKRAS G12C阻害剤と比較されます . これらの化合物はすべて同じ変異を標的にしていますが、this compoundは構造と結合相互作用において独特です。

ソトラシブ(AMG-510): 化学構造と結合プロファイルが異なる、別の選択的KRAS G12C阻害剤です.

TNO-155: 治療効果を高めるために、多くの場合KRAS G12C阻害剤と組み合わせて使用されるSHP-2阻害剤です.

生物活性

MRTX-1257 is a selective covalent inhibitor targeting the KRAS G12C mutation, which is prevalent in various cancers, particularly non-small cell lung cancer (NSCLC). This compound has been studied for its biological activity, including its effects on tumor growth, immune response modulation, and potential combination therapies.

This compound operates by binding to the inactive GDP-bound state of KRAS G12C, leading to inhibition of downstream signaling pathways that promote cancer cell proliferation. This selectivity for the inactive state is crucial as it allows for more targeted therapeutic effects with potentially reduced side effects compared to broader-spectrum agents.

Key Findings:

- Binding Affinity : this compound demonstrates a strong binding affinity for KRAS G12C, with studies indicating effective engagement at submicromolar concentrations in cellular environments .

- Chemical Shift Perturbations : NMR experiments revealed significant chemical shift perturbations upon binding, indicating a stable interaction with the target protein .

In Vitro Studies

This compound has shown promising results in various in vitro models:

- Radio-sensitization : In CT26 KRAS G12C+/+ cell lines, this compound enhanced the effects of radiotherapy in a dose-dependent manner, suggesting its potential in combination treatment strategies .

- Synergistic Effects : When combined with SHP2/PTPN11 inhibitors like RMC-4550, this compound exhibited synergistic growth inhibition across multiple cancer cell lines, highlighting its effectiveness in multi-drug regimens .

In Vivo Studies

Animal model studies have provided insights into the therapeutic potential of this compound:

- Tumor Response : In BALB/c mice with subcutaneous CT26 tumors, treatment with this compound alongside radiotherapy resulted in a cure rate of 20%, although durable responses were not observed in athymic nude mice .

- Immune Microenvironment Modulation : The combination therapy led to increased infiltration of immune cells (e.g., CD4+ T cells and dendritic cells) and down-regulation of PD-L1 expression in tumors, suggesting a shift towards a pro-inflammatory and anti-tumor immune environment .

Case Studies

- Combination Therapy with Radiotherapy :

- Synergistic Growth Inhibition :

Data Summary

| Study Focus | Key Findings |

|---|---|

| Binding Affinity | Strong engagement with KRAS G12C at submicromolar concentrations |

| Radio-sensitization | Enhanced efficacy when combined with radiotherapy |

| Immune Modulation | Increased CD4+ T cell infiltration; reduced PD-L1 expression |

| Combination Therapy | Synergistic effects with SHP2 inhibitors |

特性

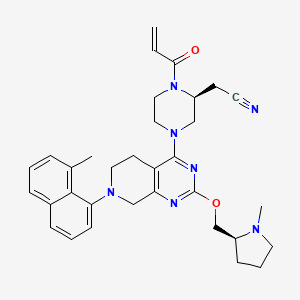

IUPAC Name |

2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-prop-2-enoylpiperazin-2-yl]acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H39N7O2/c1-4-30(41)40-19-18-39(20-25(40)13-15-34)32-27-14-17-38(29-12-6-10-24-9-5-8-23(2)31(24)29)21-28(27)35-33(36-32)42-22-26-11-7-16-37(26)3/h4-6,8-10,12,25-26H,1,7,11,13-14,16-22H2,2-3H3/t25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRYQLVCTQFBRLD-UIOOFZCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=C)OCC6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)C=C)OC[C@@H]6CCCN6C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H39N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

565.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。